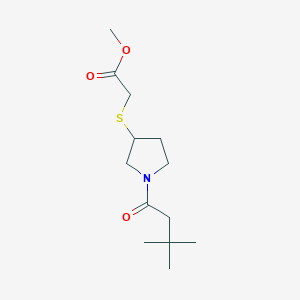

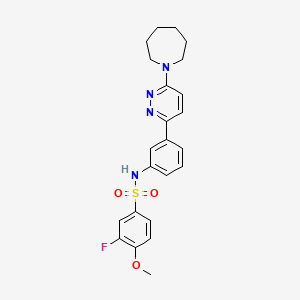

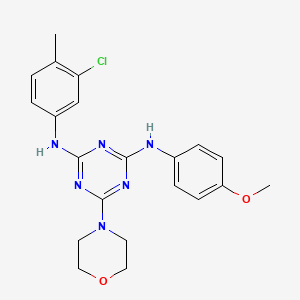

N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It’s an important acceptor unit used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Synthesis Analysis

2,1,3-Benzothiadiazole can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products of this reaction are sulfur dioxide and HCl .

Molecular Structure Analysis

The crystal structure of 2,1,3-Benzothiadiazole was determined in 1951 . The extent of the aromaticity of the compound was examined by a study of its proton NMR spectrum and comparison with naphthalene .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .

Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole is a bicyclic molecule with a molar mass of 136.17 g·mol −1 . It has a melting point of 54.0 °C and a boiling point of 203.0 °C .

Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide: and its derivatives are known for their photoluminescent properties. These compounds can be used to create materials that emit light upon excitation. This property is particularly useful in the development of new types of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

Organic Electronics

The electron-withdrawing nature of the benzothiadiazole moiety makes these compounds suitable for use in organic electronics. They can be incorporated into organic solar cells to improve power conversion efficiency or used in organic field-effect transistors (OFETs) to enhance charge carrier mobility .

Coordination Chemistry

In coordination chemistry, N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide can act as a ligand to form complexes with various metals. These complexes can exhibit interesting structural and photophysical properties, making them potential candidates for catalysis, molecular recognition, or as components in magnetic materials .

Photocatalysis

Due to their ability to absorb light and transfer energy, these compounds can be used as photocatalysts. They can facilitate chemical reactions that are otherwise difficult to achieve, such as the breakdown of pollutants or the synthesis of complex organic molecules .

Optoelectronics

The strong electron-withdrawing capability and the structural flexibility of the benzothiadiazole core allow for the fine-tuning of electronic properties. This makes N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide a valuable component in the design of optoelectronic devices, which include sensors and switches .

Fluorescence Imaging

These compounds can be used in fluorescence imaging techniques due to their luminescent properties. They can be attached to biomolecules or cells to help visualize biological processes, aiding in medical diagnostics and research .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 2,1,3-benzothiadiazole (bt) derivatives, are known to be important acceptor units used in the development of photoluminescent compounds .

Mode of Action

Bt derivatives, due to their strong electron-withdrawing ability, can improve the electronic properties of the resulting organic materials when used in molecular construction .

Biochemical Pathways

Bt derivatives are known to be used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Result of Action

Bt derivatives are known to be used in the development of photoluminescent compounds, suggesting they may have a role in light emission .

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTAWPPMENYPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)

![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)

![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)

![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)

![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)